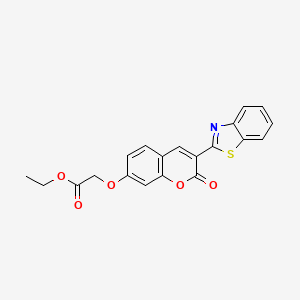

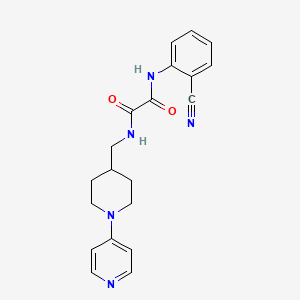

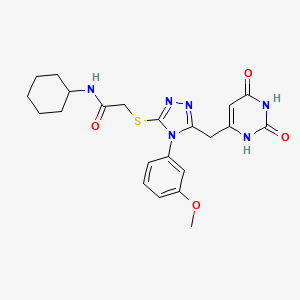

2-(3-苯并噻唑-2-基-2-氧代色烯-7-氧基)乙酸乙酯

货号 B2467265

CAS 编号:

300556-29-0

分子量: 381.4

InChI 键: SYIDRPKPCRISDD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate is based on structures generated from information available in ECHA’s databases . The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxyacetate moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazoles include a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Iodine promotes this condensation . The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .科学研究应用

互变异构和分解

- 2-(3-苯并噻唑-2-基-2-氧代色烯-7-氧基)乙酸乙酯的衍生物(1,2-苯并异噻唑-3-基)氰基乙酸乙酯表现出有趣的互变异构,并在特定条件下分解。这种性质有助于理解类似化合物在不同环境中的行为 (Carrington et al., 1972).

新化合物的合成

- 研究表明,苯并噻唑和溴氰基乙酸乙酯的反应可以合成新化合物,这凸显了创造具有各种应用的不同化学实体的潜力 (Nassiri & Milani, 2020).

抗菌应用

- 一项探索从2-(4-甲基-2-氧代-2H-色酮-7-氧基)乙酸乙酯(一种相关化合物)开始合成的噻唑取代香豆素及其抗菌活性的研究,为开发新的抗菌剂开辟了途径 (Parameshwarappa et al., 2009).

环境应用

- 在一项涉及2,2,6,6-四甲基哌啶-1-氧基催化的醇氧化研究中,强调了使用乙酸乙酯(相关化合物中的成分)作为一种环保溶剂,表明其在绿色化学应用中的潜在用途 (Li & Zhang, 2009).

晶体学和分子结构

- 确定了与2-(3-苯并噻唑-2-基-2-氧代色烯-7-氧基)乙酸乙酯类似的化合物阿齐沙坦甲酯乙酸乙酯半溶剂化物的晶体结构,提供了对分子构象和相互作用的见解 (Li et al., 2015).

传感器应用

- 开发了一种基于苯并噻唑受体的化学传感器,该传感器与2-(3-苯并噻唑-2-基-2-氧代色烯-7-氧基)乙酸乙酯密切相关,用于选择性检测半水性介质中的Cu2+和Hg2+。这强调了类似化合物在环境监测和公共卫生中的潜在用途 (Wagh et al., 2015).

安全和危害

The safety data sheet for Ethyl acetate, a related compound, indicates that it is highly flammable and may cause serious eye irritation and drowsiness or dizziness . It is recommended to handle it with protective gloves, eye protection, and face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .

属性

IUPAC Name |

ethyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5S/c1-2-24-18(22)11-25-13-8-7-12-9-14(20(23)26-16(12)10-13)19-21-15-5-3-4-6-17(15)27-19/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIDRPKPCRISDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Methyl 3-amino-3-methylbutanoate

29637-56-7

(1R)-1-(1-benzothiene-3-yl)ethylazide

1027709-79-0

![5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2467183.png)

![(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile](/img/structure/B2467188.png)

![ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate](/img/structure/B2467193.png)

![(E)-1-(4-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2467204.png)

![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2467205.png)